molecular formula C8H11NO5S3 B135805 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide CAS No. 120279-26-7

5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide

Cat. No.: B135805
CAS No.: 120279-26-7
M. Wt: 297.4 g/mol
InChI Key: ZXSUWHJGLUHKPC-UHFFFAOYSA-N
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Description

5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a useful research compound. Its molecular formula is C8H11NO5S3 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical and Medicinal Aspects of Sulfonamides

Sulfonamides, including compounds like “5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide,” have been a subject of continuous research due to their diverse biological properties. These properties include antibacterial, antifungal, antiparasitic, antioxidant, and antitumor effects. The synthesis of sulfonamides is relatively straightforward, offering a wide range of derivatives from various amines and sulfonyl chlorides. This versatility is crucial for the development of bioactive substances with potential antitumor properties among others. The sulfonamide group is recognized as a non-classical bioisostere for carboxyl groups, phenolic hydroxyl groups, and amide groups, demonstrating a clear structure-activity relationship (SAR) among sulfonamides (Azevedo-Barbosa et al., 2020).

Role in Drug Discovery and Development

Sulfonamides continue to play a significant role in drug discovery and development, encompassing a range of therapeutic applications. Their primary sulfonamide moiety is present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. The ongoing research and patent literature from 2008 to 2012 and beyond have highlighted novel drugs and the main classes of sulfonamides investigated, including their use as antiglaucoma agents, antitumor agents, and diagnostic tools targeting tumor-associated isoforms CA IX/XII. The constant need for novel sulfonamides to act as selective drugs underscores the importance of this structural motif in future pharmaceuticals (Carta et al., 2012).

Advanced Applications in Medicinal Chemistry

Recent advancements in medicinal chemistry have further expanded the applications of sulfonamides. They have been utilized as HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. This illustrates the broad spectrum and valuable class of compounds sulfonamides represent, leading to highly effective drugs for various conditions, including cancer, glaucoma, inflammation, and dandruff. The ongoing research underscores the significance of primary sulfonamides as a crucial class in medicinal chemistry, promising further valuable drug candidates for numerous diseases (Gulcin & Taslimi, 2018).

Safety and Hazards

The compound is reported to be harmful by inhalation, in contact with skin, and if swallowed . Further safety and hazard details should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues and organs.

Mode of Action

As a carbonic anhydrase inhibitor , this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal biochemical processes that rely on this reaction.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. Most notably, it disrupts the regulation of intraocular pressure . Carbonic anhydrase plays a key role in the production of aqueous humor, the fluid that maintains intraocular pressure. By inhibiting this enzyme, the compound reduces the production of aqueous humor, thereby lowering intraocular pressure .

Pharmacokinetics

Some properties such as solubility in dmso and methanol, and storage temperature are mentioned . These properties can influence the compound’s bioavailability and its pharmacokinetic profile.

Result of Action

The primary result of the compound’s action is the reduction of intraocular pressure . This makes it a valuable tool in the treatment of conditions like glaucoma, where elevated intraocular pressure can lead to vision loss.

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in different solvents suggests that its efficacy could be influenced by the chemical environment .

Properties

IUPAC Name

4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSUWHJGLUHKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559768
Record name 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-26-7
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120279-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide
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